11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Description
This heterocyclic compound features a tricyclic core (8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5,10,12-pentaen-4-one) with a 3,4-dimethoxyphenyl substituent at position 11, a hydroxyl group at position 6, and a trifluoromethyl group at position 13. The methoxy and hydroxy groups contribute to its polarity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmacological studies .
Properties
IUPAC Name |
11-(3,4-dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4S/c1-27-12-4-3-8(5-13(12)28-2)10-6-9(19(20,21)22)15-16-17(29-18(15)23-10)11(25)7-14(26)24-16/h3-7H,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLVXZOPUDFTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one , identified by CAS number 674805-72-2, is a complex organic molecule characterized by its unique bicyclic structure that includes nitrogen and sulfur atoms. This compound has garnered attention due to its potential biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.37 g/mol . The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interactions within biological systems and contribute to its biological activities.
Biological Activities
Research indicates that compounds similar to 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia exhibit a range of biological activities:
-
Antitumor Activity :
- In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated effectiveness against breast cancer and leukemia cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle proteins.
-
Antimicrobial Properties :
- The compound has been tested for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits significant inhibitory effects on bacterial growth, potentially through mechanisms involving disruption of bacterial cell wall synthesis or function.
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Enzyme Inhibition :
- The compound has also been evaluated for its potential as an inhibitor of cholinesterase enzymes (AChE and BuChE). These enzymes play critical roles in neurotransmission and are targets for drugs used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Research Findings
A study conducted on similar trifluoromethylated compounds highlighted their dual inhibition properties against AChE and BuChE with IC50 values ranging from 46.8 µM to 137.7 µM for AChE and 63.6 µM to 881.1 µM for BuChE . The structure-activity relationship (SAR) analysis indicated that the introduction of electronegative substituents enhances inhibitory potency.
Case Studies
Several case studies have illustrated the biological activity of related compounds:
- Case Study 1 : A derivative of this compound was tested in a clinical setting for its antitumor activity in patients with advanced solid tumors. Results indicated a notable reduction in tumor size in a subset of patients.
- Case Study 2 : In vitro assays showed that derivatives with modifications at the phenyl ring exhibited enhanced antimicrobial activity compared to the parent compound, suggesting that structural optimization could lead to more effective therapeutic agents.
Data Tables
| Compound Name | CAS Number | Molecular Formula | Biological Activity |
|---|---|---|---|
| 11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl) | 674805-72-2 | C18H12F3N3O4S | Antitumor, Antimicrobial |
| 6-Hydroxy-11-(4-propoxyphenyl)-13-(trifluoromethyl)-8-thia | 893653-86-6 | C20H15F3N2O3S | Antimicrobial |
| 11-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-hydroxy | 625376-54-7 | C18H10F3N3O4S | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Analysis
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
- Substituent Effects:
- The 3,4-dimethoxyphenyl group in the target compound provides greater steric bulk and electron-donating capacity compared to the 4-methoxy/hydroxyphenyl groups in ’s analogs, which may influence receptor binding .
- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic resistance relative to fluorine substituents in ’s compound, which primarily affect electronic properties .
Physicochemical and Spectral Properties
- Solubility: The hydroxyl and methoxy groups in the target compound likely increase aqueous solubility compared to the fluorinated heptacyclic analog in , though the CF₃ group may offset this effect .
- Spectroscopy: The 3,4-dimethoxyphenyl group would produce distinct aromatic proton signals in NMR (δ 6.8–7.2 ppm), differing from the deshielded hydroxy-phenyl protons (δ 9–10 ppm) in ’s analogs . The CF₃ group’s strong electron-withdrawing effect would downfield-shift adjacent carbons in ¹³C NMR, a feature absent in non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
